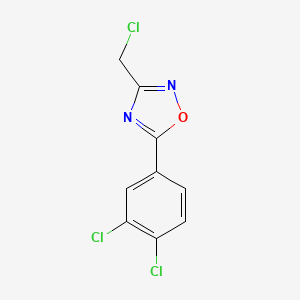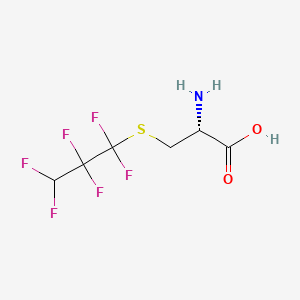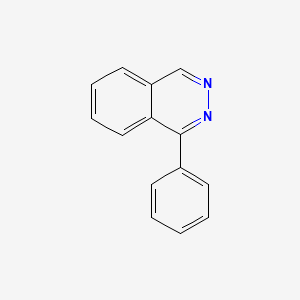
1-Phenylphthalazine
Overview
Description
1-Phenylphthalazine is a heterocyclic organic compound that belongs to the class of phthalazines. Phthalazines are nitrogen-containing bicyclic compounds that have a benzene ring fused with a pyridazine ring. These compounds are known for their diverse biological activities and are found in various pharmaceuticals and natural products.
Preparation Methods
1-Phenylphthalazine can be synthesized through several methods. One common synthetic route involves the condensation of o-benzoyl benzoic acid with hydrazine hydrate in boiling ethanol. This method yields phthalazin-1-one derivatives, which can then be further functionalized to obtain this compound .
Another method involves the reduction of chlorophthalazine with phosphorus and hydroiodic acid. This method is less commonly used due to the harsh reaction conditions and the use of toxic reagents .
Chemical Reactions Analysis
1-Phenylphthalazine undergoes various chemical reactions, including:
Oxidation: Upon oxidation with alkaline potassium permanganate, it yields pyridazine dicarboxylic acid.
Reduction: Zinc and hydrochloric acid decompose it to form orthoxylylene diamine.
Substitution: The compound can undergo substitution reactions with alkyl iodides to form addition products.
Common reagents used in these reactions include potassium permanganate for oxidation, zinc and hydrochloric acid for reduction, and alkyl iodides for substitution. The major products formed from these reactions include pyridazine dicarboxylic acid, orthoxylylene diamine, and various alkylated derivatives.
Scientific Research Applications
1-Phenylphthalazine and its derivatives have been extensively studied for their biological activities and therapeutic applications. Some of the key applications include:
Antimicrobial Agents: Phthalazine derivatives have shown significant antimicrobial activity against various bacterial strains.
Anticancer Agents: Compounds containing the phthalazine core have been investigated for their anticancer properties and have shown promising results.
Antihypertensive Agents: Phthalazine-based drugs such as hydralazine are used to treat high blood pressure and heart failure.
Antiviral Agents: Recent studies have shown that phthalazine derivatives exhibit strong antiviral efficacy against major human pathogens like HCMV and SARS-CoV-2.
Mechanism of Action
The mechanism of action of 1-Phenylphthalazine and its derivatives varies depending on the specific application. For example, as an antihypertensive agent, hydralazine works by relaxing the blood vessels, which lowers blood pressure and improves blood flow. This is achieved through the inhibition of protein lysine methyltransferases (PKMTs), which play a role in vascular smooth muscle contraction .
In the case of anticancer agents, phthalazine derivatives inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation and survival. This includes the inhibition of vascular endothelial growth factor receptors (VEGFR), which are crucial for tumor angiogenesis .
Comparison with Similar Compounds
1-Phenylphthalazine is similar to other phthalazine derivatives such as hydralazine, vatalanib, and azelastine. These compounds share the phthalazine core structure but differ in their functional groups and specific biological activities .
Hydralazine: Used as an antihypertensive agent.
Vatalanib: An anticancer agent that inhibits VEGFR.
Azelastine: An antihistamine used to treat allergic rhinitis.
Compared to these compounds, this compound is unique in its specific substitution pattern and the range of biological activities it exhibits. Its versatility makes it a valuable compound for further research and development in various therapeutic areas.
Properties
IUPAC Name |
1-phenylphthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c1-2-6-11(7-3-1)14-13-9-5-4-8-12(13)10-15-16-14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIILJVSYUGMSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346100 | |
| Record name | 1-Phenylphthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7188-22-9 | |
| Record name | 1-Phenylphthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


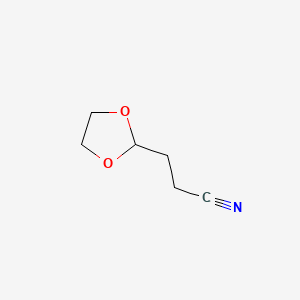
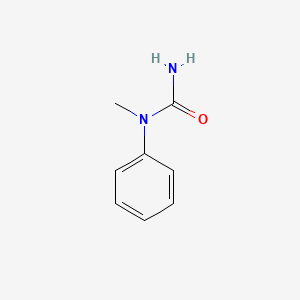
![9,10-Anthracenedione, 1,4-bis[[4-(1,1-dimethylethyl)phenyl]amino]-5,8-dihydroxy-](/img/structure/B1615277.png)


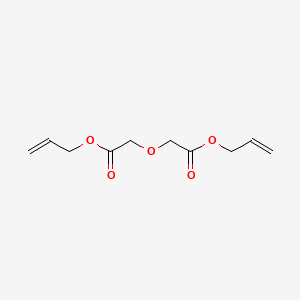
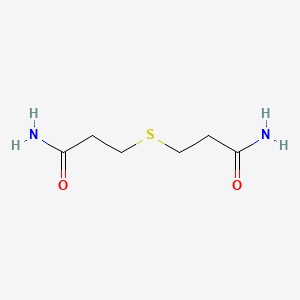

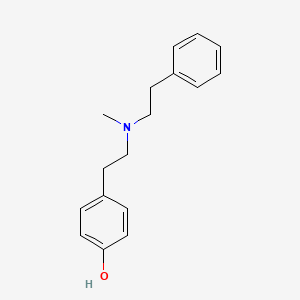
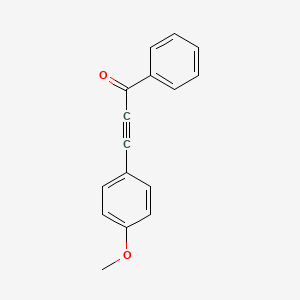
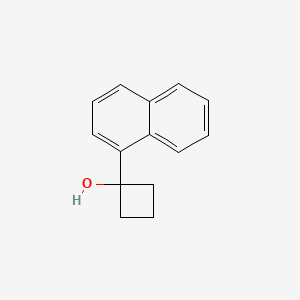
![4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1615295.png)
